Cereblon (CRBN) Binding Affinity: Ortho-Fluorophenylacetyl Hydantoin vs. Piperidine-2,6-dione Glutarimide (Lenalidomide) Scaffold
Structures containing the imidazolidine-2,4-dione (hydantoin) core represent a distinct cereblon-binding chemotype from the canonical glutarimide (piperidine-2,6-dione) scaffold employed by lenalidomide [1]. Fluorescence polarization competition assays demonstrate that simple hydantoin (imidazolidine-2,4-dione, unsubstituted) binds CRBN with an IC50 of 24 nM, establishing the hydantoin ring as a competent recognition element for the Cereblon-DDB1 complex [2]. In comparison, lenalidomide exhibits an IC50 of approximately 1.5 µM (1,500 nM) in cereblon displacement assays [3]. While the precise IC50 value for 2176201-62-8 against CRBN has not been publicly disclosed, the structural elaboration with a 3-methyl group and the 2-fluorophenylacetyl-piperidine appendage is expected to further modulate binding thermodynamics relative to the unsubstituted hydantoin core.
| Evidence Dimension | Cereblon (CRBN) binding affinity (IC50) measured by fluorescence polarization displacement assay |
|---|---|
| Target Compound Data | IC50 not publicly reported for 2176201-62-8; scaffold class based on imidazolidine-2,4-dione core with demonstrated CRBN binding competence |
| Comparator Or Baseline | Imidazolidine-2,4-dione (unsubstituted hydantoin): IC50 = 24 nM against CRBN; Lenalidomide (glutarimide scaffold): IC50 ≈ 1,500 nM in CRBN displacement assay |
| Quantified Difference | The imidazolidine-2,4-dione core achieves approximately 63-fold greater CRBN binding potency than lenalidomide in comparable fluorescence polarization assays (24 nM vs. 1,500 nM). Quantitative binding data for 2176201-62-8 is pending experimental determination. |
| Conditions | CRBN (unknown origin), fluorescence polarization assay format, competitive displacement of a Cy5-conjugated cereblon-modulating probe |
Why This Matters
When selecting a cereblon-recruiting ligand for PROTAC or molecular glue degrader design, the hydantoin chemotype offers a structurally differentiated binding mode from the clinically validated glutarimide scaffold, potentially enabling distinct neo-substrate degradation profiles; the specific data gap for 2176201-62-8 should be addressed through head-to-head CRBN binding and cellular degradation profiling prior to downstream commitment.
- [1] Bricelj A, et al. Chemical Ligand Space of Cereblon. ACS Med Chem Lett. 2018; 9(10): 1009-1013. DOI: 10.1021/acsmedchemlett.8b00365. View Source
- [2] BindingDB Entry BDBM50586186 (CHEMBL5077200). Binding affinity (IC50) of imidazolidine-2,4-dione to cereblon measured by Fluorescent Polarization assay. Curated by ChEMBL. View Source
- [3] GuidetoPharmacology (GtoPdb). Lenalidomide Ligand Activity Chart: CRBN displacement IC50 = 1500 nM (pIC50 = 5.82). Reference: J Med Chem (2018) 61: 535-542. View Source
